
3-(Piperidin-2-YL)-5-(pyrrolidin-1-YL)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Piperidin-2-YL)-5-(pyrrolidin-1-YL)pyridine is a heterocyclic compound that features both piperidine and pyrrolidine rings attached to a pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-2-YL)-5-(pyrrolidin-1-YL)pyridine typically involves the formation of the pyridine core followed by the introduction of the piperidine and pyrrolidine substituents. One common method involves the reaction of 2-chloropyridine with piperidine and pyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(Piperidin-2-YL)-5-(pyrrolidin-1-YL)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may lead to the formation of partially or fully reduced pyridine rings.
科学的研究の応用
3-(Piperidin-2-YL)-5-(pyrrolidin-1-YL)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-(Piperidin-2-YL)-5-(pyrrolidin-1-YL)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
3-(Piperidin-2-YL)pyridine: Lacks the pyrrolidine ring, which may affect its binding properties and reactivity.
5-(Pyrrolidin-1-YL)pyridine: Lacks the piperidine ring, which may influence its overall stability and interaction with targets.
Uniqueness
3-(Piperidin-2-YL)-5-(pyrrolidin-1-YL)pyridine is unique due to the presence of both piperidine and pyrrolidine rings, which confer distinct structural and electronic properties. This dual functionality can enhance its versatility and effectiveness in various applications compared to similar compounds.
特性
分子式 |
C14H21N3 |
|---|---|
分子量 |
231.34 g/mol |
IUPAC名 |
3-piperidin-2-yl-5-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C14H21N3/c1-2-6-16-14(5-1)12-9-13(11-15-10-12)17-7-3-4-8-17/h9-11,14,16H,1-8H2 |
InChIキー |
TWULGEZDDMDNIQ-UHFFFAOYSA-N |
正規SMILES |
C1CCNC(C1)C2=CC(=CN=C2)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


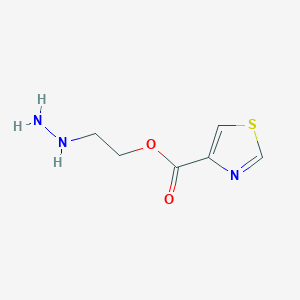
![2-(4-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11776139.png)
![4-(1H-Benzo[d]imidazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11776140.png)
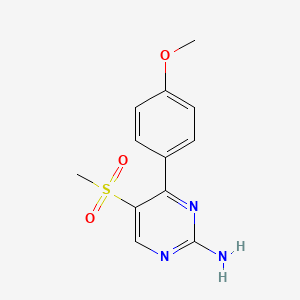

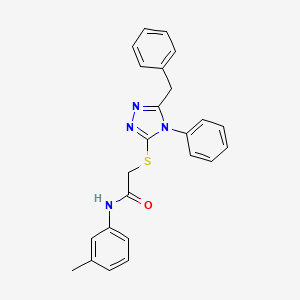
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)furan-2-carbaldehyde](/img/structure/B11776156.png)

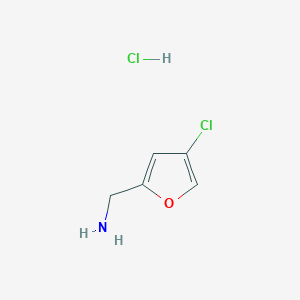
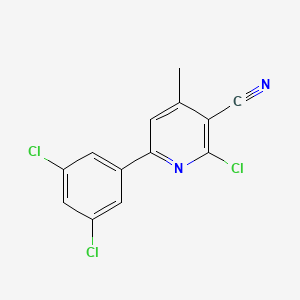
![6-Acetamidobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11776169.png)
![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B11776188.png)


